molecular formula C13H13N5O6S B144047 Desmethyl Metsulfuron-methyl CAS No. 126312-31-0

Desmethyl Metsulfuron-methyl

Cat. No. B144047
M. Wt: 367.34 g/mol
InChI Key: XCRRTPZSEWGCGA-UHFFFAOYSA-N
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Description

Desmethyl Metsulfuron-methyl is a metabolite of the widely used sulfonylurea herbicide metsulfuron-methyl. Metsulfuron-methyl is known for its application in pre-emergence and post-emergence weed control, often combined with a mineral oil adjuvant in the latter case . It is designed to target a broad spectrum of weeds and is one of the most commonly used herbicides in its class.

Synthesis Analysis

The synthesis of Desmethyl Metsulfuron-methyl is not directly described in the provided papers. However, it is identified as a new metabolite (2) resulting from the photodegradation of metsulfuron-methyl (1) when exposed to ultraviolet light in aqueous solutions . This suggests that Desmethyl Metsulfuron-methyl can be synthesized through the photodegradation of metsulfuron-methyl under specific conditions.

Molecular Structure Analysis

The molecular structure of Desmethyl Metsulfuron-methyl has been characterized during the study of the photodegradation pathway of metsulfuron-methyl . Although the exact structure is not detailed in the abstract, it is implied that the metabolite retains part of the parent compound's structure, with the loss of a methyl group.

Chemical Reactions Analysis

Desmethyl Metsulfuron-methyl is a product of the photodegradation of metsulfuron-methyl. The degradation process involves the dissociation of the C-S bond in metsulfuron-methyl, followed by the interaction with water, leading to the formation of Desmethyl Metsulfuron-methyl and other photoproducts . This reaction is influenced by the pH of the solution and the excitation wavelengths used during the photodegradation process.

Physical and Chemical Properties Analysis

The physical and chemical properties of Desmethyl Metsulfuron-methyl are not explicitly discussed in the provided papers. However, the properties of the parent compound, metsulfuron-methyl, have been studied. Metsulfuron-methyl exhibits different behaviors in water compared to organic environments, which is likely to be true for its metabolites as well . The sorption-desorption behavior of metsulfuron-methyl in soils has been investigated, indicating that it is poorly sorbed in Indian soil types, which may suggest similar properties for its metabolites, including Desmethyl Metsulfuron-methyl .

Ecotoxicity and Environmental Impact

Metsulfuron-methyl has been assessed for its ecotoxicity, particularly concerning soil fauna. Laboratory tests indicate that metsulfuron-methyl alone does not pose a significant threat to soil fauna at recommended doses. However, when combined with a mineral oil adjuvant, it exhibits ecotoxicity to certain non-target soil invertebrates . Additionally, the photodegradation products of metsulfuron-methyl, which would include Desmethyl Metsulfuron-methyl, have been identified, but their specific ecological impacts are not detailed .

In aquatic ecosystems, metsulfuron-methyl has been shown to affect the growth of macrophytes and alter the biomass and species composition of periphytic algae, which could have downstream effects on the ecosystem . These findings are relevant to the environmental impact of Desmethyl Metsulfuron-methyl, as it is a direct degradation product of metsulfuron-methyl.

Scientific Research Applications

1. Environmental Impact Studies

Desmethyl Metsulfuron-methyl's impact on aquatic ecosystems is significant, particularly on macrophyte-dominated water bodies. Studies have shown that exposure to Metsulfuron Methyl, a closely related compound, can decrease macrophyte primary production, alter pH levels, and increase periphytic algae biomass. These effects are particularly pronounced at concentrations that may occur near agricultural lands (Wendt-Rasch, Pirzadeh, & Woin, 2003).

2. Herbicide Residue Analysis

The detection and analysis of Metsulfuron-methyl residues in soil are crucial for understanding its environmental persistence. Research using HPLC and bioassay techniques has shown that Metsulfuron-methyl residues can persist in soil for significant periods, with bioassay being a more sensitive detection method. This research is essential for managing the environmental impacts of this herbicide (Paul, Sharma, Kulshrestha, & Singh, 2009).

3. Agricultural Applications

In agriculture, Metsulfuron-methyl's effects on crops like soybean and wheat have been studied. Its application influences physiological and productive traits of crops, including phytotoxicity, gas exchange, and yield components. Understanding these effects is vital for optimizing herbicide use in crop management (Silva et al., 2021).

4. Soil and Water Contamination Studies

Research on the dynamics of Metsulfuron-methyl in soil and its potential contamination of water bodies is critical. Studies have shown that both extractable and non-extractable residues of Metsulfuron-methyl can be present in soils at planting time, posing risks to subsequent crops and non-target organisms. Factors like soil pH and microbial biomass carbon significantly affect these residues (Wang, Wu, Yates, & Gan, 2008).

5. Ecotoxicology

The ecotoxicological impact of Metsulfuron-methyl on soil fauna is an area of growing concern. Studies have found that while Metsulfuron-methyl alone may not significantly harm soil fauna, the addition of adjuvants can increase its ecotoxicity. This highlights the need for comprehensive risk assessments of herbicide formulations, including adjuvants, on non-target organisms (De Santo et al., 2019).

Safety And Hazards

Metsulfuron-methyl is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment, collecting spillage, and disposing of contents/container to an approved waste disposal plant .

Future Directions

The degradation rate of Metsulfuron-methyl has been reported to increase with higher temperatures and higher soil moisture levels . This suggests that changes in environmental conditions could impact the effectiveness and environmental impact of this herbicide .

properties

IUPAC Name

methyl 2-[(2-methyl-6-oxo-1H-1,3,5-triazin-4-yl)carbamoylsulfamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O6S/c1-7-14-11(16-12(20)15-7)17-13(21)18-25(22,23)9-6-4-3-5-8(9)10(19)24-2/h3-6H,1-2H3,(H3,14,15,16,17,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCRRTPZSEWGCGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=O)N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001028360
Record name Methyl 2-[(2-methyl-6-oxo-1H-1,3,5-triazin-4-yl)carbamoylsulfamoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001028360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desmethyl Metsulfuron-methyl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Li, WT Zimmerman, MK Gorman, RW Reiser… - Pesticide …, 1999 - Wiley Online Library
… acid, common name: metsulfuron), 3 (methyl 2-[[[[(4hydroxy - 6 - methyl - 1,3,5 - triazine - 2 - yl)amino] carbonyl]amino]sulfonyl]benzoate, trivial name: Odesmethyl metsulfuron-methyl), …
Number of citations: 94 onlinelibrary.wiley.com
E Berger, T Čoja, A Dellantonio… - EFSA Supporting …, 2013 - Wiley Online Library
When Regulation (EC) No 1107/20093 on the placing of plant protection products on the market was newly adopted, one new requirement, among others, drew particular attention: the …
Number of citations: 5 efsa.onlinelibrary.wiley.com
DARS Latinoa, J Wickerb, M Gütleinb, E Schmidc… - academia.edu
Spike concentration/Spike compound: The molecular formula of the spike compound, including isotopic information, using SMILES strings. For indicating the specific position of the 14C-…
Number of citations: 2 www.academia.edu

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